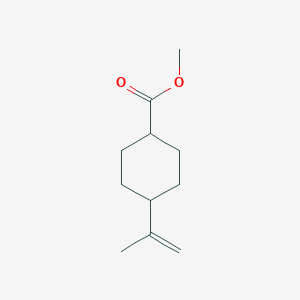
acetic acid;3,6-dihydro-2H-pyran-3,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3,6-dihydro-2H-pyran-3,6-diol is a compound that combines the properties of acetic acid and 3,6-dihydro-2H-pyran-3,6-diol Acetic acid is a simple carboxylic acid known for its use in vinegar, while 3,6-dihydro-2H-pyran-3,6-diol is a derivative of dihydropyran, a heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,6-dihydro-2H-pyran-3,6-diol typically involves the reaction of acetic acid with 3,6-dihydro-2H-pyran-3,6-diol under controlled conditions. The reaction may require a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation of the compound to ensure its quality for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3,6-dihydro-2H-pyran-3,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Acetic acid;3,6-dihydro-2H-pyran-3,6-diol has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in organic synthesis, facilitating the formation of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound’s derivatives could have potential therapeutic applications, such as in drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mécanisme D'action
The mechanism of action of acetic acid;3,6-dihydro-2H-pyran-3,6-diol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid;3,6-dihydro-2H-pyran-3,6-diol include:
3,6-dihydro-2H-pyran-4-ylboronic acid: A boronic acid derivative with similar structural features.
2H-Pyran, 3,4-dihydro-: A related dihydropyran compound with different functional groups.
Uniqueness
This compound is unique due to its combination of acetic acid and dihydropyran moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
139747-13-0 |
|---|---|
Formule moléculaire |
C9H16O7 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
acetic acid;3,6-dihydro-2H-pyran-3,6-diol |
InChI |
InChI=1S/C5H8O3.2C2H4O2/c6-4-1-2-5(7)8-3-4;2*1-2(3)4/h1-2,4-7H,3H2;2*1H3,(H,3,4) |
Clé InChI |
QQTPOPQQDRNEKX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C1C(C=CC(O1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione](/img/structure/B14265852.png)
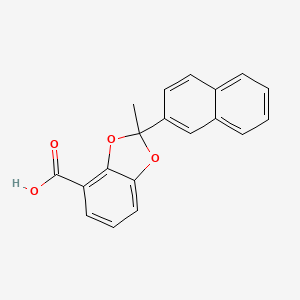
![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
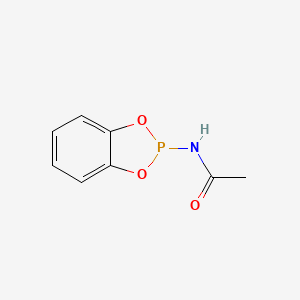
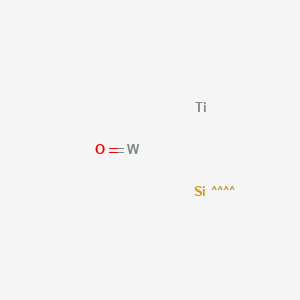
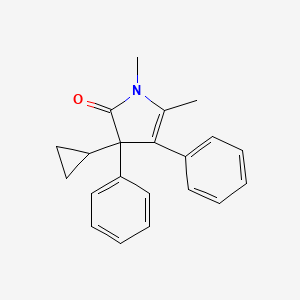
![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)

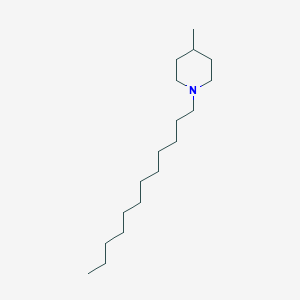
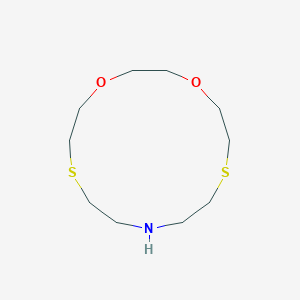
![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
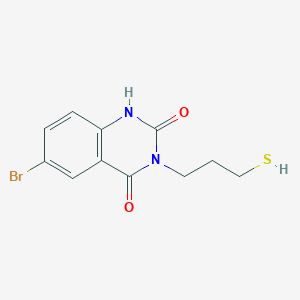
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
